5-Bromo-6-methoxy-8-nitroquinoline chemical properties
5-Bromo-6-methoxy-8-nitroquinoline chemical properties
An In-depth Technical Guide to 5-Bromo-6-methoxy-8-nitroquinoline
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 5-Bromo-6-methoxy-8-nitroquinoline, a quinoline derivative of interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a significant heterocyclic motif known for a wide spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1] Strategic substitutions on the quinoline ring, such as bromination and nitration, are key to modulating the pharmacological profiles of these compounds.[1][2]
Core Chemical Properties
5-Bromo-6-methoxy-8-nitroquinoline is a substituted aromatic heterocyclic compound. Its core structure, identifiers, and physicochemical properties are summarized below.
| Property | Data | Reference |
| Molecular Formula | C₁₀H₇BrN₂O₃ | [3][4] |
| Molecular Weight | 283.078 g/mol | [3] |
| IUPAC Name | 5-bromo-6-methoxy-8-nitroquinoline | [3] |
| CAS Registry Number | 5347-15-9 | [3] |
| Canonical SMILES | COC1=C(C2=C(C(=C1)--INVALID-LINK--[O-])N=CC=C2)Br | [5] |
| InChI | InChI=1S/C10H7BrN2O3/c1-16-8-5-7(13(14)15)10-6(9(8)11)3-2-4-12-10/h2-5H,1H3 | [3][5] |
| InChIKey | SDMIYMJTQNOZRV-UHFFFAOYSA-N | [3][5] |
Predicted Mass Spectrometry Data
Predicted collision cross-section (CCS) values provide insights into the ion's size and shape in the gas phase, which is valuable for analytical identification.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 282.97128 | 150.7 |
| [M+Na]⁺ | 304.95322 | 162.7 |
| [M-H]⁻ | 280.95672 | 157.2 |
| [M+NH₄]⁺ | 299.99782 | 169.6 |
| [M+K]⁺ | 320.92716 | 148.3 |
| [M]⁺ | 281.96345 | 170.8 |
| Data sourced from PubChemLite, calculated using CCSbase.[5] |
Experimental Protocols
Synthesis of 5-Bromo-6-methoxy-8-nitroquinoline
A plausible and efficient method for synthesizing the title compound is through a modified Skraup reaction, which is a well-established method for creating the quinoline ring system. The procedure outlined in Organic Syntheses for the preparation of related compounds can be adapted.[6] This specific synthesis would likely start from a suitably substituted aromatic amine to yield 6-methoxy-5-bromo-8-nitroquinoline directly.[6]
Materials:
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3-Nitro-4-amino-5-bromoanisole (or a related properly substituted aromatic amine)
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Arsenic (V) oxide (powdered)
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Glycerol (U.S.P. grade)
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Sulfuric acid (concentrated, sp. gr. 1.84)
-
Chloroform
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Methanol
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Decolorizing carbon
-
Sodium hydroxide solution (for neutralization)
Procedure:
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Reaction Setup: In a 5-L three-necked round-bottomed flask equipped with a robust mechanical stirrer, a homogeneous slurry is prepared by mixing powdered arsenic (V) oxide, the substituted aromatic amine (e.g., 3-nitro-4-amino-5-bromoanisole), and glycerol.[6]
-
Acid Addition: Concentrated sulfuric acid is added dropwise via a dropping funnel over 30-45 minutes with vigorous stirring. The temperature of the mixture will spontaneously rise to approximately 65-70°C.[6]
-
Dehydration: The flask is then set up for vacuum distillation. The mixture is heated carefully in an oil bath, maintaining an internal temperature between 105°C and 110°C under vacuum to remove the water formed during the reaction. This step typically takes 2-3 hours.[6]
-
Cyclization: After dehydration, the reaction temperature is raised to 135-145°C and maintained for 6-7 hours to facilitate the cyclization and formation of the quinoline ring.[6]
-
Workup and Neutralization: The reaction mixture is cooled and then diluted with water. The solution is carefully neutralized with a sodium hydroxide solution while being cooled in an ice bath. The resulting precipitate is the crude product.[6]
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Purification:
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The crude solid is collected by filtration and washed thoroughly with water.[6]
-
The product is then washed with methanol to remove unreacted starting materials and other impurities.[6] The solubility of the related 6-methoxy-8-nitroquinoline in methanol is low at room temperature (0.8 g per 100 g), which allows for effective washing with minimal product loss.[6]
-
For further purification, the dried crude product is dissolved in boiling chloroform with the addition of decolorizing carbon.[6]
-
The hot solution is filtered to remove the carbon and other insoluble materials.
-
The chloroform filtrate is concentrated by distillation. The product crystallizes upon cooling. A second crop can be obtained by further concentrating the mother liquor.[6]
-
The final product crystals are washed with cold methanol and dried.
-
Spectral Data
An Infrared (IR) Spectrum for 5-Bromo-6-methoxy-8-nitroquinoline is available for reference through the NIST Chemistry WebBook.[3] IR spectroscopy is crucial for identifying the functional groups present in the molecule, such as the C-O ether linkage, the N-O bonds of the nitro group, and the aromatic C-H and C=C bonds of the quinoline ring.
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the Skraup reaction for the synthesis of the target compound.
Caption: A flowchart of the Skraup synthesis protocol for 5-Bromo-6-methoxy-8-nitroquinoline.
Structural and Identifier Relationships
This diagram shows the logical connections between the compound's structural components and its key chemical identifiers.
Caption: Relationship between the structure and key identifiers of the title compound.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 5-Bromo-6-methoxy-8-nitroquinoline [webbook.nist.gov]
- 4. 5-Bromo-6-methoxy-8-nitroquinoline | C10H7BrN2O3 | CID 94809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 5-bromo-6-methoxy-8-nitroquinoline (C10H7BrN2O3) [pubchemlite.lcsb.uni.lu]
- 6. Organic Syntheses Procedure [orgsyn.org]
